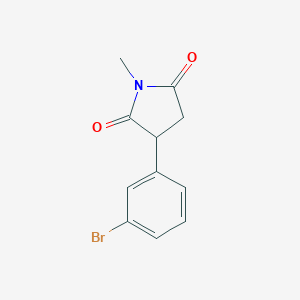
1-Isopropyl-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“1-Isopropyl-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 151409-84-6 . It has a molecular weight of 187.24 and is typically in solid form . It is used as a precursor for the synthesis of various biologically active structures .
Synthesis Analysis
The synthesis of “1-Isopropyl-1H-indole-3-carbaldehyde” involves a multi-stage process . The first stage involves the reaction of diphenylformamide with trichlorophosphate in 1,1-dichloroethane under reflux conditions, followed by a Vilsmeier-Haack reaction . The second stage involves the reaction of N-isopropylpyrrole in 1,1-dichloroethane for 2 hours under reflux conditions, again followed by a Vilsmeier-Haack reaction . The final stage involves a reaction with water and sodium acetate .
Molecular Structure Analysis
The linear formula of “1-Isopropyl-1H-indole-3-carbaldehyde” is C12 H13 N O . The SMILES string is CC©n1cc(C=O)c2ccccc12 . The InChI key is AEECOZTYVNXNDQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
“1-Isopropyl-1H-indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .
Physical And Chemical Properties Analysis
“1-Isopropyl-1H-indole-3-carbaldehyde” is a solid at room temperature . It has a molecular weight of 187.24 . The storage temperature is -20°C .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Gold-Catalyzed Cycloisomerizations : Gold(I)-catalyzed cycloisomerization of specific propynols leads to the preparation of 1H-indole-2-carbaldehydes, which are structurally related to 1-Isopropyl-1H-indole-3-carbaldehyde. This process is efficient for a variety of substrates, producing good yields and is significant for its simplicity and operational ease (Kothandaraman et al., 2011).
Formation of 1H-Indazole-3-Carbaldehyde : A method for synthesizing 1H-Indazole-3-carbaldehyde, a compound related to 1-Isopropyl-1H-indole-3-carbaldehyde, involves ring opening of indole in acidic conditions. This approach is noted for its low cost and simplicity, suitable for industrial production (Gong Ping, 2012).
Nanocatalyzed Synthetic Route : Indole-3-carbaldehyde, closely related to 1-Isopropyl-1H-indole-3-carbaldehyde, is used in the synthesis of knoevenagel condensed products. Utilizing ZnO nanoparticles and solvent-free methods, this process highlights advantages in yield, reaction time, and environmental impact (Yogita Madan, 2020).
Biological and Medicinal Applications
- Tyrosinase Inhibition : Indole-3-carbaldehyde, a compound structurally similar to 1-Isopropyl-1H-indole-3-carbaldehyde, has been isolated as a tyrosinase inhibitor from fungus, indicating potential use in medical applications like treating hyperpigmentation (Shimizu et al., 2003).
Miscellaneous Applications
- Corrosion Inhibition : Studies have shown that indole-3-carbaldehyde, closely related to 1-Isopropyl-1H-indole-3-carbaldehyde, serves as an effective corrosion inhibitor for mild steel, especially in acidic environments. This highlights its potential in industrial applications (Ashhari & Sarabi, 2015).
Propriétés
IUPAC Name |
1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECOZTYVNXNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355456 | |
| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-indole-3-carbaldehyde | |
CAS RN |
151409-84-6 | |
| Record name | 1-(1-Methylethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151409-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)








